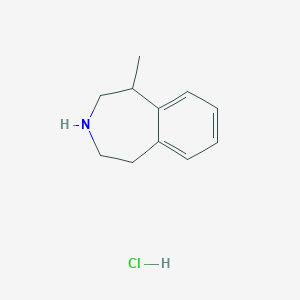
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O. It is a white solid with a molecular weight of 237.13 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves the reaction of pyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
化学反応の分析
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: It is investigated for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-(Pyrrolidin-1-yl)-3-[(3S)-pyrrolidin-3-yloxy]pyridine dihydrochloride: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
3-(Pyrrolidin-3-yloxy)-pyridine dihydrochloride: This compound has a similar core structure but different substituents, resulting in unique chemical behavior.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications.
特性
IUPAC Name |
2-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFDMDXPWYTJMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=N2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





